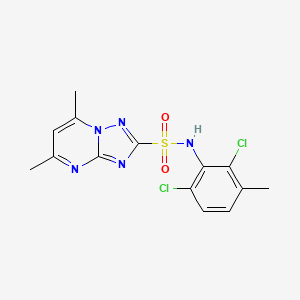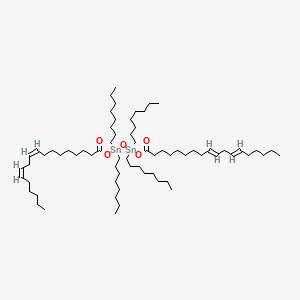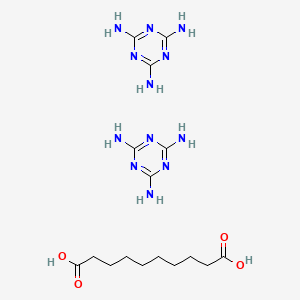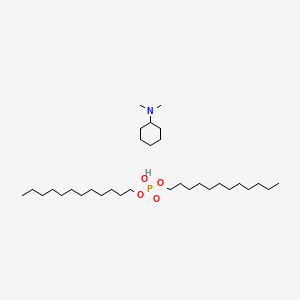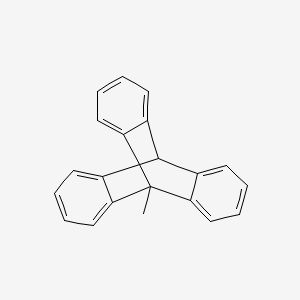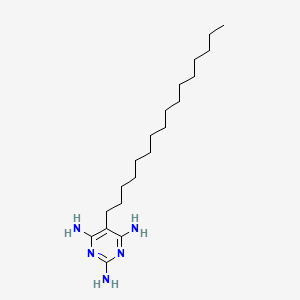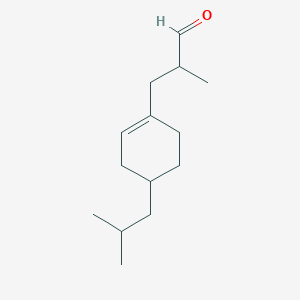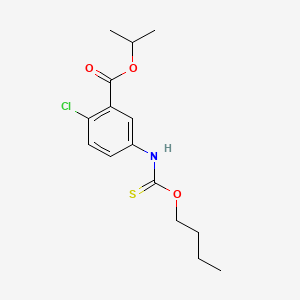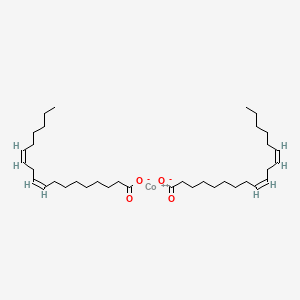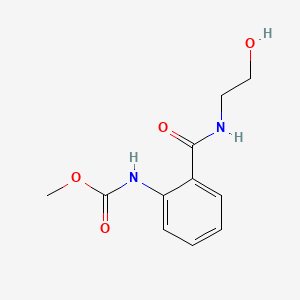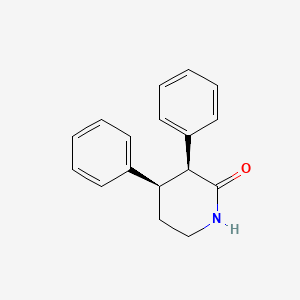
2-Piperidinone, 3,4-diphenyl-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 3,4-diphenyl-, cis- is a chemical compound belonging to the class of piperidinones, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidinones are significant in the field of organic chemistry due to their presence in various pharmaceuticals and natural products . The cis- configuration indicates the spatial arrangement of the phenyl groups on the piperidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Piperidinone, 3,4-diphenyl-, cis- typically involves the cyclization of appropriate precursors. One common method is the intramolecular amination of organoboronates, which provides piperidinones via a 1,2-metalate shift of an aminoboron “ate” complex . Another method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .
Industrial Production Methods: Industrial production of piperidinones often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Piperidinone, 3,4-diphenyl-, cis- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding lactams.
Reduction: Formation of piperidines.
Substitution: Introduction of different substituents on the piperidinone ring.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employs hydrogenation catalysts like palladium on carbon.
Substitution: Involves reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Produces lactams.
Reduction: Yields piperidines.
Substitution: Results in various substituted piperidinones.
Applications De Recherche Scientifique
2-Piperidinone, 3,4-diphenyl-, cis- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Piperidinone, 3,4-diphenyl-, cis- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-Piperidinone (δ-Valerolactam): A simpler piperidinone with a similar structure but without the phenyl groups.
4-Piperidinone: Another piperidinone isomer with the carbonyl group at a different position.
Uniqueness: 2-Piperidinone, 3,4-diphenyl-, cis- is unique due to the presence of two phenyl groups in the cis- configuration, which can significantly influence its chemical reactivity and biological activity compared to other piperidinones .
Propriétés
Numéro CAS |
132604-97-8 |
|---|---|
Formule moléculaire |
C17H17NO |
Poids moléculaire |
251.32 g/mol |
Nom IUPAC |
(3S,4R)-3,4-diphenylpiperidin-2-one |
InChI |
InChI=1S/C17H17NO/c19-17-16(14-9-5-2-6-10-14)15(11-12-18-17)13-7-3-1-4-8-13/h1-10,15-16H,11-12H2,(H,18,19)/t15-,16+/m0/s1 |
Clé InChI |
ADESRNXGTAJDPF-JKSUJKDBSA-N |
SMILES isomérique |
C1CNC(=O)[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1CNC(=O)C(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



